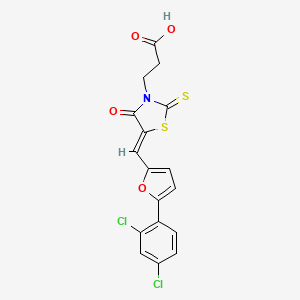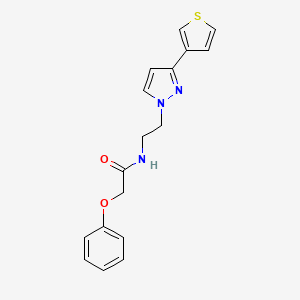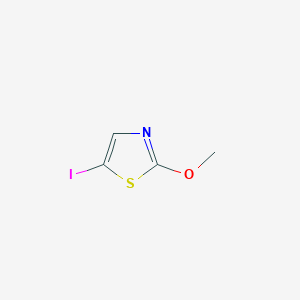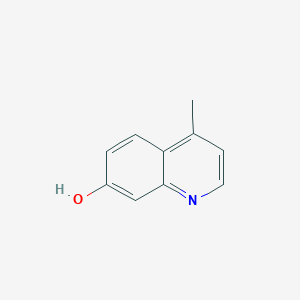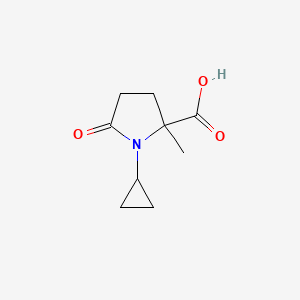
1-Cyclopropyl-2-methyl-5-oxoproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Conformational Restriction in Biologically Active Compounds
Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, enhancing activity and aiding in the investigation of bioactive conformations. This is exemplified by the synthesis of conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's utility in generating chiral cyclopropane units with differentially functionalized carbon substituents. These units serve as versatile intermediates for synthesizing compounds with an asymmetric cyclopropane structure, highlighting the cyclopropane ring's importance in medicinal chemistry for providing unique spatial and electronic features, along with high metabolic stability (Kazuta, Matsuda, & Shuto, 2002; Talele, 2016).
Involvement in Metabolic Pathways
5-Oxoproline, a derivative of 1-Cyclopropyl-2-methyl-5-oxoproline, is involved in metabolic pathways such as the gamma-glutamyl cycle. Disruptions in this cycle can lead to metabolic acidosis due to the accumulation of 5-oxoproline. Understanding these metabolic pathways and their dysregulation is crucial for diagnosing and managing related metabolic disorders (Jessurun, Hunse, & Puijenbroek, 2015; Niehaus et al., 2017).
Transport Mechanisms
Research on 5-oxoproline has shed light on its transport mechanisms in the body. For instance, it is predominantly taken up by the monocarboxylate transporter SLC16A1, a finding that holds significance for physiological functions and might be associated with certain health conditions, such as autism spectrum disorders. This knowledge contributes to our understanding of the transport and role of 5-oxoproline in the brain and other tissues (Sasaki et al., 2014).
Drug Synthesis and Evaluation
Cyclopropyl compounds, such as this compound, are integral in the synthesis of various drugs. They are involved in key synthetic steps and are used to create compounds with specific pharmacological properties, as seen in the development of psychotropic drugs and NMDA receptor antagonists. These compounds are tested for their biological activities, highlighting the cyclopropane ring's importance in drug development and its role in enhancing drug potency and selectivity (Vigorov et al., 2020; Dappen et al., 2010).
Safety and Hazards
While specific safety data sheets for 1-Cyclopropyl-2-methyl-5-oxoproline were not found, safety data sheets for related compounds such as Cyclopropyl bromide and Cyclopropyl methyl ketone provide some insight into potential hazards . These compounds are considered hazardous and can cause skin and eye irritation. They are also highly flammable.
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopropyl-2-methyl-5-oxoproline is the enzyme 5-oxoprolinase 1 (OXP1) . OXP1 is involved in 5-oxoproline metabolism and the glutathione recycling pathway .
Biochemical Pathways
This compound likely affects the 5-oxoproline metabolism and the glutathione recycling pathway, given its interaction with OXP1 . These pathways play crucial roles in maintaining cellular redox balance and detoxification processes. Any disruption to these pathways can have significant downstream effects on cellular function and overall organism health.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(8(12)13)5-4-7(11)10(9)6-2-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROMYCSOSHTFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-(7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2635940.png)
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2635945.png)

![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)
![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
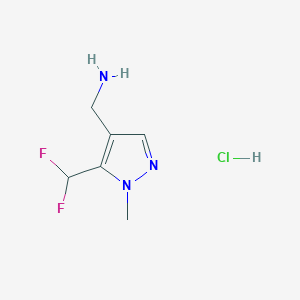
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)
